3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNJYVSXFBKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Step 1: Preparation of benzoyl chloride from benzoyl acid or benzoyl alcohol using thionyl chloride or oxalyl chloride.
- Step 2: Synthesis of trifluoroethyl sulfide (e.g., 2,2,2-trifluoroethanethiol or its derivatives).
- Step 3: Nucleophilic substitution of benzoyl chloride with trifluoroethyl sulfide under basic or catalytic conditions, leading to the formation of the sulfanyl intermediate.
- Step 4: Chlorination of the sulfanyl intermediate to obtain the final benzoyl chloride derivative.
Note: This method requires careful control of reaction conditions to prevent over-reaction or side products.
Use of Sulfonyl Intermediates and Julia Olefination
A more sophisticated route involves using sulfonyl intermediates and olefination techniques, as demonstrated in recent research on trifluoromethyl derivatives.
Research Findings:
- The synthesis of chlorotrifluoroalkyl derivatives often employs sulfonylbenzothiazole reagents, which are stable and versatile.
- A typical procedure involves reacting aldehydes with sulfonyl reagents in the presence of bases like DBU at low temperatures, producing olefins that can be oxidized or chlorinated to benzoyl chlorides.
Application to the Target Compound:
- Starting from benzoyl precursors , one can introduce the trifluoroethyl sulfanyl group via nucleophilic substitution using 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl] intermediates.
- The process involves initial synthesis of the sulfonyl derivative, followed by chlorination to yield the benzoyl chloride.
Reaction of Trifluoromethylbenzoic Acid with Thionyl Chloride
This classical route involves converting trifluoromethylbenzoic acid into the corresponding acyl chloride.
Procedure:
- Step 1: Synthesize or obtain trifluoromethylbenzoic acid through methods such as cyanation of bromo-benzotrifluoride, oxidation of methyl derivatives, or other established routes.
- Step 2: React trifluoromethylbenzoic acid with thionyl chloride under reflux conditions to produce 3-(trifluoromethyl)benzoyl chloride .
Reaction Conditions:
| Parameter | Conditions |
|---|---|
| Reagent | Thionyl chloride (excess) |
| Temperature | Reflux (~80°C) |
| Solvent | None (reaction occurs in excess thionyl chloride) |
| Duration | 2-4 hours |
Outcome:
- Yields are typically high (~87%), as indicated in recent synthesis reports.
- The process is straightforward, utilizing readily available starting materials.
Preparation via Halogenation and Fluorination of Benzoyl Precursors
An alternative involves halogenating benzoyl derivatives followed by fluorination:
- Step 1: Synthesize benzoyl halides (chlorides or bromides).
- Step 2: React with fluorinating agents like hydrogen fluoride or sulfuryl fluoride to introduce the trifluoromethyl group.
- Step 3: Purify the resulting compound via distillation or chromatography.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Sulfur-Linked Trifluoroethylation | Benzoyl chloride + trifluoroethyl sulfide | Base (e.g., NaOH), heat | Mild to moderate temperatures | Moderate to high | Specific, direct | Requires synthesis of sulfide intermediates |
| Sulfonyl Intermediates & Olefination | Benzothiazole derivatives | DBU, aldehydes, sulfonyl reagents | Low temperature, -50°C | Good | Versatile, allows functionalization | Multi-step, complex setup |
| Acid Chloride from Trifluoromethylbenzoic Acid | Trifluoromethylbenzoic acid + SOCl₂ | Thionyl chloride | Reflux (~80°C) | 87% | Simple, high yield | Needs acid precursor synthesis |
| Halogenation & Fluorination | Benzoyl halides + fluorinating agents | HF, sulfuryl fluoride | Controlled fluorination | Variable | Allows direct CF₃ introduction | Handling hazardous fluorinating agents |
Chemical Reactions Analysis
3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The benzoyl chloride group can be reduced to a benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfanyl linkage provides a site for further chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 3-(Trifluoromethyl)benzenesulfonyl Chloride ()
- Structure : Features a sulfonyl chloride (–SO₂Cl) group and a trifluoromethyl (–CF₃) substituent at the meta position.
- Key Differences: The target compound has a thioether (–S–) linkage instead of a sulfonyl group, reducing electron-withdrawing effects.
- Applications : Sulfonyl chlorides are widely used as intermediates in sulfonamide synthesis (e.g., pharmaceuticals, agrochemicals). The thioether in the target compound may confer distinct reactivity in nucleophilic substitutions.
(b) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) ()
- Structure : A simple sulfonyl chloride with a –CF₃ group directly bonded to sulfur.
- Key Differences :
- Physical Properties : CF₃SO₂Cl has a low boiling point (29–32°C) and high density (1.583 g/mL) due to its compact structure . The target compound, with a benzoyl ring, likely has a higher boiling point and lower volatility.
- Reactivity : CF₃SO₂Cl is a strong electrophile used in triflation reactions. The benzoyl chloride group in the target compound may prioritize acylation over sulfonation.
(c) Pesticide Derivatives with Trifluoroethoxy Groups ()
- Examples : Triflusulfuron methyl ester (contains –O–CH₂CF₃).
- Key Differences :
- Functional Groups : The target compound’s –S–CH₂CF₃ group differs from the –O–CH₂CF₃ in pesticides, affecting oxidation stability (thioethers are more prone to oxidation than ethers).
- Applications : Trifluoroethoxy pesticides leverage fluorine’s metabolic stability . The target compound’s benzoyl chloride group may link it to herbicide precursors, though direct evidence is lacking.
Physicochemical Properties (Inferred from Analogs)
Biological Activity
3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both a trifluoroethyl group and a sulfenyl chloride moiety contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C9H8ClF3S
- Molecular Weight : 256.67 g/mol
- Structure : The compound features a benzoyl group attached to a sulfur atom that is further linked to a trifluoroethyl group.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles. This characteristic allows it to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing sulfenyl chloride functionalities exhibit significant antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes or inhibition of essential enzymatic processes.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 5 µg/mL |
| Control (Doxorubicin) | Various cancer cell lines | IC50 = 52.1 µM |
Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of similar compounds demonstrated that benzoyl derivatives could significantly reduce inflammatory markers in vivo. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Key Findings :
- Reduction in TNF-α and IL-1β levels.
- Improvement in histopathological parameters in animal models.
Anticancer Activity
The trifluoromethyl group has been shown to enhance the anticancer properties of various compounds by improving their interaction with cancer cell targets.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 22.4 | Inhibition of EGFR |
| HCT116 | 17.8 | Down-regulation of TP53 |
Case Studies
-
Inflammation Model Study
- A recent study evaluated the compound's efficacy in an LPS-induced rat model. Results indicated a significant reduction in inflammatory parameters such as body temperature and plasma cytokine levels (TNF-α and IL-1β) after administration of the compound.
- : This suggests potential therapeutic applications in treating inflammatory diseases.
-
Anticancer Efficacy
- In vitro studies demonstrated that derivatives containing the trifluoroethyl group exhibited superior potency against various cancer cell lines compared to standard treatments like Doxorubicin.
- Findings : Compounds showed down-regulation of critical oncogenes, indicating their potential as novel anticancer agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the trifluoroethylsulfanyl group to a benzoyl chloride precursor. For example, nucleophilic substitution reactions between 3-mercaptobenzoyl chloride and 2,2,2-trifluoroethyl iodide under anhydrous conditions, catalyzed by bases like triethylamine, can yield the target compound. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize hydrolysis of the acyl chloride group. Similar protocols for trifluoroethyl-containing reagents (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) highlight the need for precise stoichiometry to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : The trifluoroethyl group (-SCF₂CF₃) exhibits distinct triplet signals near δ -70 ppm due to coupling with adjacent fluorine atoms .
- IR Spectroscopy : Strong C=O stretching (1770–1820 cm⁻¹) and S-C-F vibrational modes (1100–1200 cm⁻¹) confirm the acyl chloride and trifluoroethylsulfanyl groups .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 254) and fragments corresponding to loss of Cl (m/z ≈ 219) or CF₃CH₂S (m/z ≈ 139) are diagnostic .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Due to its moisture-sensitive acyl chloride group, storage under anhydrous conditions (e.g., sealed with molecular sieves) at -20°C in amber vials is recommended. Handling in a glovebox or under dry N₂ minimizes hydrolysis. Safety protocols for mutagenic trifluoroethyl derivatives (e.g., wearing nitrile gloves, fume hood use) should be followed, as outlined for related compounds .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethylsulfanyl group affect the electrophilicity of the benzoyl chloride moiety in nucleophilic reactions?
- Methodological Answer : The -SCF₂CF₃ group exerts a strong inductive (-I) effect, increasing the electrophilicity of the carbonyl carbon. Computational studies (e.g., DFT calculations) can quantify this by analyzing LUMO energy levels and charge distribution. Experimentally, reaction rates with amines or alcohols can be compared to non-fluorinated analogs (e.g., ethylsulfanyl derivatives) to validate enhanced reactivity. This aligns with fluorine’s role in modulating electronic properties in drug-like molecules .
Q. What strategies can resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Polymorphism is common in fluorinated aromatics. If X-ray diffraction data conflicts with computational models (e.g., packing motifs), use temperature-dependent crystallography or synchrotron radiation to capture dynamic disorder. For example, solid-state NMR can differentiate conformational isomers, as demonstrated in studies of trifluoroethyl-containing pharmaceuticals . Pairing experimental data with molecular dynamics simulations improves accuracy in resolving structural ambiguities .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vitro pharmacological assays?
- Methodological Answer : The trifluoroethylsulfanyl group enhances lipophilicity (logP ≈ 2.5–3.0), but may reduce aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility.
- Prodrug design : Replace the acyl chloride with ester prodrugs (e.g., methyl esters) hydrolyzed in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve dispersion, as shown for fluorinated anticancer agents .
Q. What computational tools are effective for predicting the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 model metabolic pathways (e.g., CYP450-mediated oxidation of the sulfur atom).
- Docking Studies : Simulate interactions with hepatic enzymes (e.g., sulfotransferases) using AutoDock Vina.
- Toxicity Profiling : QSAR models trained on fluorinated compounds predict mutagenicity risks, particularly for trifluoroethyl fragments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for trifluoroethylsulfanyl derivatives?
- Methodological Answer : Yield variations often stem from trace moisture or residual acids. Replicate experiments under rigorously anhydrous conditions (Karl Fischer titration to verify solvent dryness) and characterize byproducts via LC-MS. For example, if hydrolysis to benzoic acid occurs, yields can drop by >30%; adding scavengers (e.g., molecular sieves) mitigates this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
